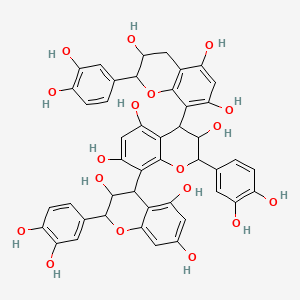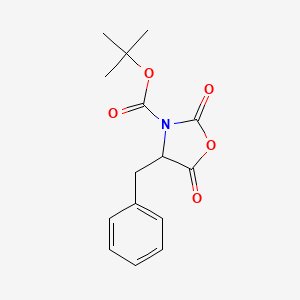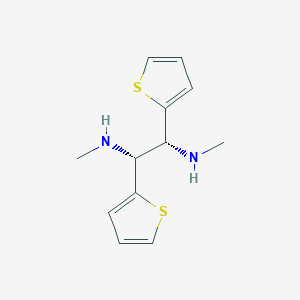
trifluorogallane;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluorogallane;trihydrate is a chemical compound that consists of gallium, fluorine, and water molecules. It is represented by the formula GaF₃·3H₂O. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluorogallane;trihydrate can be synthesized through the reaction of gallium trichloride with hydrogen fluoride in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the trihydrate form. The general reaction can be represented as: [ \text{GaCl}_3 + 3\text{HF} + 3\text{H}_2\text{O} \rightarrow \text{GaF}_3 \cdot 3\text{H}_2\text{O} + 3\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is carefully monitored to maintain the desired stoichiometry and purity of the final product. The use of advanced equipment and techniques ensures efficient and safe production.
Chemical Reactions Analysis
Types of Reactions: Trifluorogallane;trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed:
Oxidation: Higher oxidation state gallium compounds.
Reduction: Lower oxidation state gallium compounds.
Substitution: Halogenated derivatives of trifluorogallane.
Scientific Research Applications
Trifluorogallane;trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including fluorination and catalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials and as a precursor for other gallium-based compounds.
Mechanism of Action
The mechanism of action of trifluorogallane;trihydrate involves its interaction with molecular targets and pathways. In chemical reactions, it acts as a source of fluorine atoms, facilitating fluorination processes. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Trifluorogallane;trihydrate can be compared with other similar compounds, such as:
Gallium trichloride: Similar in structure but contains chlorine instead of fluorine.
Gallium nitrate: Contains nitrate groups instead of fluorine.
Gallium oxide: An oxide form of gallium with different chemical properties.
Uniqueness: this compound is unique due to its trifluorinated structure, which imparts distinct chemical and physical properties. Its ability to participate in fluorination reactions makes it valuable in various applications, setting it apart from other gallium compounds.
Properties
Molecular Formula |
F3GaH6O3 |
|---|---|
Molecular Weight |
180.764 g/mol |
IUPAC Name |
trifluorogallane;trihydrate |
InChI |
InChI=1S/3FH.Ga.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
InChI Key |
IMYYPQCEHWCDMD-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.F[Ga](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)

![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)

![3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile](/img/structure/B13394658.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394684.png)
![2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394695.png)






